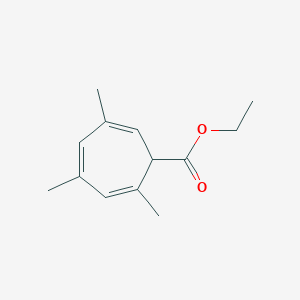

2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester

Description

2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester is a substituted cycloheptatriene derivative featuring a seven-membered ring with three conjugated double bonds and three methyl groups at positions 2, 4, and 5. The ethyl ester functional group at position 1 enhances its stability and modulates reactivity. The compound’s synthesis likely follows Buchner reaction pathways, as seen in analogous cycloheptatriene esters derived from ethyl diazoacetate and dimethylbenzenes .

Properties

CAS No. |

651046-46-7 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

ethyl 2,4,6-trimethylcyclohepta-2,4,6-triene-1-carboxylate |

InChI |

InChI=1S/C13H18O2/c1-5-15-13(14)12-8-10(3)6-9(2)7-11(12)4/h6-8,12H,5H2,1-4H3 |

InChI Key |

FBKRTAWEKDAJGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester typically involves the reaction of cycloheptatriene derivatives with appropriate reagents to introduce the carboxylic acid ester group. One common method involves the esterification of 2,4,6-trimethylcycloheptatriene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cycloheptatriene derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Esterification and Amidation : The carboxylic acid group can react with alcohols or amines to form esters or amides.

- Oxidation Reactions : It can be oxidized to produce more complex molecules such as cycloheptatriene-1,3,5-tricarboxylic acid.

Research into the biological activities of this compound has shown promising results:

- Antiviral Properties : Compounds structurally related to this ester have demonstrated antiviral activity against herpes viruses. This suggests potential for derivatives of this compound to exhibit similar properties.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Ethyl cyclohepta-2,4,6-triene-1-carboxylate | Potential antiviral agent | Related compounds show effectiveness against HSV |

| Tropone | Antimicrobial properties | Known for biological activity |

| α-Hydroxytropolones | Antiviral activity | Effective against herpes viruses |

Material Science

In material science, ethyl cyclohepta-2,4,6-triene-1-carboxylate is explored for its use in synthesizing specialty chemicals and polymers due to its reactive nature and ability to undergo polymerization.

Case Study 1: Biosynthetic Pathways in Streptomyces

A study highlighted the role of ethyl cyclohepta-2,4,6-triene-1-carboxylate as a precursor in the biosynthesis of tropolones in Streptomyces species. Key genes involved in the conversion of this compound into tropone were identified through genetic analysis.

Case Study 2: Antiviral Activity Exploration

Research on derivatives of this compound indicated potential antiviral effects similar to those seen with α-hydroxytropolones. Further studies are needed to confirm these effects directly with ethyl cyclohepta-2,4,6-triene-1-carboxylate.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cycloheptatriene and Cyclohexene Systems

4,6-Dimethyl-1,3,6-cycloheptatrienecarboxylic acid (4)

- Structure : A cycloheptatriene derivative with methyl groups at positions 4 and 6. Synthesized via hydrolysis of the corresponding ethyl ester derived from ethyl diazoacetate and 1,3-dimethylbenzene .

- Key Difference : Lacks the 2-methyl group and ethyl ester present in the target compound, leading to reduced steric hindrance and altered reactivity.

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-enecarboxylate (CAS: 5421-90-9)

- Structure : A six-membered cyclohexene ring with a ketone (4-oxo), methyl (2-), and ethyl (6-) substituents. Molecular formula: C₁₃H₂₀O₃; molar mass: 224.3 .

- Key Difference : The cyclohexene ring (one double bond) lacks the conjugation and strain of the cycloheptatriene system, likely resulting in higher thermal stability but lower reactivity in cycloadditions.

Ethyl 1-acetyl-4,6-dimethylcyclohex-3-ene-1-carboxylate (CAS: 67674-38-8)

Aromatic Esters with Trimethyl Substitution

Methyl 3,4,5-trimethylbenzoate (CAS: 78-946-6)

Physical and Chemical Properties Comparison

*Estimated based on structural analogy; precise data unavailable in provided evidence.

Biological Activity

The compound 2,4,6-Cycloheptatriene-1-carboxylic acid, 2,4,6-trimethyl-, ethyl ester (CAS No. 4440-40-8) is a derivative of cycloheptatriene with potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C8H10O2

- Molecular Weight : 138.16 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : Approximately 282.4 °C

- Melting Point : Not available

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an anti-inflammatory and anticancer agent. The unique structure of cycloheptatriene derivatives allows for diverse interactions within biological systems.

- Antioxidant Activity : Cycloheptatriene derivatives exhibit significant antioxidant properties which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle and inhibition of specific kinases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of cycloheptatriene derivatives. The results indicated that compounds similar to 2,4,6-Cycloheptatriene-1-carboxylic acid exhibited cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 µM to 30 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cycloheptatriene Derivative A | MDA-MB-231 | 10 |

| Cycloheptatriene Derivative B | A549 | 25 |

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound was found to inhibit the expression of COX-2 and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism where the compound could reduce inflammation by targeting key inflammatory mediators .

| Inflammatory Mediator | Expression Level (Control) | Expression Level (Compound Treatment) |

|---|---|---|

| COX-2 | High | Low |

| IL-6 | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.